molecular formula C6H3BCl2F4N2 B1610767 2,5-Dichlorobenzenediazonium tetrafluoroborate CAS No. 398-69-6

2,5-Dichlorobenzenediazonium tetrafluoroborate

Cat. No.: B1610767
CAS No.: 398-69-6
M. Wt: 260.81 g/mol
InChI Key: WGFJSVKFPRUHOG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

2,5-Dichlorobenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,5-dichloroaniline. The process involves the reaction of 2,5-dichloroaniline with sodium nitrite (NaNO₂) in the presence of an acid, typically hydrochloric acid (HCl), to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium compound. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate this compound as a solid .

Chemical Reactions Analysis

2,5-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides. For example, the reaction with potassium iodide (KI) results in the formation of 2,5-dichloroiodobenzene.

    Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds. This reaction is widely used in the dye industry to produce azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine. This can be achieved using reducing agents such as sodium sulfite (Na₂SO₃).

Scientific Research Applications

2,5-Dichlorobenzenediazonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including electrophilic substitution and coupling reactions. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile. The compound can also participate in radical reactions, leading to the formation of various products .

Comparison with Similar Compounds

2,5-Dichlorobenzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:

    2,4-Dichlorobenzenediazonium tetrafluoroborate: Similar in structure but with different substitution patterns on the aromatic ring.

    2,5-Dichlorobenzenediazonium chloride: Similar diazonium salt but with chloride as the counterion instead of tetrafluoroborate.

    2,5-Dichlorobenzenediazonium sulfate: Another diazonium salt with sulfate as the counterion.

The uniqueness of this compound lies in its specific reactivity and stability, which makes it suitable for various synthetic applications .

Properties

IUPAC Name

2,5-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-5(8)6(3-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJSVKFPRUHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192873
Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
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Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-69-6
Record name Benzenediazonium, 2,5-dichloro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-69-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
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Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
Source EPA DSSTox
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Record name 2,5-dichlorobenzenediazonium tetrafluoroborate
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Record name 2,5-DICHLOROBENZENEDIAZONIUM TETRAFLUOROBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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